N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
Description
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Properties
IUPAC Name |
N-[3-[1-(3,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4S/c1-12-18(24-26-27(12)13-9-10-16(30-3)17(11-13)31-4)19-22-21(32-25-19)23-20(28)14-7-5-6-8-15(14)29-2/h5-11H,1-4H3,(H,22,23,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHJVTMQKYEFBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)OC)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been reported to have a variety of biological and pharmacological activities. These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects.
Mode of Action
It’s known that triazole derivatives, which are structurally similar to this compound, can bind with target molecules due to their structural characteristics. This binding can lead to a variety of biological effects.
Biochemical Pathways
It’s known that compounds with similar structures can affect various cellular components negatively through the overexpression of reactive oxygen species (ros) and free radicals. This overexpression can lead to cellular damage.
Result of Action
It’s known that compounds with similar structures can have neuroprotective effects and can improve the toxicity of neuronal cells.
Action Environment
The synthesis of similar compounds has been reported to involve the use of sustainable catalytic protocols, suggesting that the synthesis process may be influenced by environmental conditions.
Biological Activity
N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a synthetic compound belonging to the class of triazole and thiadiazole derivatives. Its unique structural features suggest potential biological activities that are currently under investigation in various fields of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.
Chemical Structure
The compound's structure includes:
- Triazole Ring : Known for its role in various biological activities.
- Thiadiazole Moiety : Associated with antimicrobial and anti-inflammatory properties.
- Dimethoxyphenyl Group : Enhances lipophilicity and biological interactions.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Key Findings :
- In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines (e.g., HeLa and A549) with IC50 values in the low micromolar range .
- Mechanism of Action : These compounds often induce apoptosis and inhibit cell cycle progression through interaction with specific molecular targets such as EGFR (epidermal growth factor receptor) and other kinases .
Antimicrobial Activity
Thiadiazole derivatives are recognized for their antimicrobial properties. The presence of the thiadiazole ring in this compound suggests potential efficacy against bacterial and fungal pathogens.
Research Insights :
- Antibacterial Testing : Similar compounds have exhibited activity against Gram-positive and Gram-negative bacteria .
- Fungal Inhibition : Studies indicate that triazole derivatives can inhibit fungal growth by targeting ergosterol biosynthesis .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Triazole derivatives have been studied for their ability to inhibit enzymes involved in various metabolic pathways.
Examples of Enzyme Targets :
- Aromatase Inhibition : Some triazole derivatives modulate hormonal pathways by inhibiting aromatase enzymes.
- Prostaglandin D Synthase Inhibition : Docking studies suggest potential interactions with prostaglandin reductase (PTGR2), indicating possible anti-inflammatory applications .
Case Studies
Several studies have highlighted the biological activity of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Romagnoli et al. | 2-substituted thiadiazoles | Antiproliferative | Submicromolar |
| Brady et al. | Erlotinib-triazole derivatives | Antitumor | Comparable to Erlotinib |
| Patel et al. | Imidazo-thiadiazoles | Enzyme inhibition | 1.2 nM against TGF-beta receptor |
Scientific Research Applications
Medicinal Applications
Oncology : The compound's structure suggests it may interact with various biological targets involved in cancer progression. Preliminary studies indicate that derivatives of triazoles have exhibited anticancer properties by inhibiting specific enzymes crucial for tumor growth and metastasis. For instance, molecular docking studies have shown that certain triazole derivatives can inhibit thymidylate synthase (TS), an enzyme essential for DNA synthesis in cancer cells .
Antimicrobial Activity : The triazole ring is known for its broad-spectrum antimicrobial properties. Research indicates that compounds containing this structure can act against various pathogens including bacteria and fungi. The incorporation of the thiadiazole moiety may further enhance its antimicrobial efficacy by improving lipophilicity and membrane permeability .
Several studies have investigated the biological activity of compounds similar to N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide:
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
